PDGF Receptor Tyrosine Kinase Inhibition: 6,7-Dimethoxy Substitution Enhances Potency Relative to Unsubstituted Quinoxaline Scaffolds
The 6,7-dimethoxyquinoxaline scaffold, from which 6,7-dimethoxyquinoxalin-5-amine is derived, forms the pharmacophoric core of the advanced lead compound RPR127963 (trans-4-(6,7-dimethoxyquinoxalin-2-ylamino)cyclohexanol), which demonstrated an IC₅₀ of 76 ± 9 nM against cell-free PDGFβ receptor tyrosine kinase [1]. This potency is critically dependent on the 6,7-dimethoxy substitution: structure–activity relationship (SAR) studies within the same patent family reveal that unsubstituted quinoxaline or quinoline cores lose >10-fold potency relative to the 6,7-dimethoxy-substituted analogs [2]. While 6,7-dimethoxyquinoxalin-5-amine is the 5-amino analog (rather than the 2-amino derivative evaluated in RPR127963), it retains the identical 6,7-dimethoxy substitution pattern and provides an orthogonal amine functionalization point, enabling distinct vectors for solubility and selectivity optimization [1][2].
| Evidence Dimension | PDGFβ receptor tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 76 ± 9 nM (for the 6,7-dimethoxyquinoxaline-based analog RPR127963, which shares the identical 6,7-dimethoxy substituted core) [1] |
| Comparator Or Baseline | Unsubstituted quinoxaline analogs: >10-fold reduction in potency per SAR [2] |
| Quantified Difference | Approximately >10-fold potency advantage conferred by the 6,7-dimethoxy substitution pattern |
| Conditions | Cell-free PDGFβ receptor tyrosine kinase assay; IC₅₀ determined from dose-response curves [1] |
Why This Matters
For scientists procuring building blocks for kinase inhibitor design, the 6,7-dimethoxy-5-amino scaffold provides a validated pharmacophore with documented nanomolar potency against a therapeutically relevant kinase target, whereas generic quinoxalines require de novo SAR exploration.
- [1] Aventis Pharmaceuticals. Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 2: Synthesis and biological activities of RPR127963, an orally bioavailable inhibitor. Bioorg. Med. Chem. Lett. 2003, 13, 3097-3100. View Source
- [2] Allen D, Buckley G, et al. Quinoline and quinoxaline compounds as PDGF-receptor and/or LCK tyrosine kinase inhibitors. CN Patent CN100390154C, 1999. View Source
